2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid
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Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It features a 3,4-dimethoxyphenyl group attached to a butanoic acid backbone, with an amino group at the second carbon and a keto group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Strecker synthesis, involving the addition of hydrogen cyanide and ammonium chloride, followed by hydrolysis to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.
Reduction: Formation of 2-amino-4-(3,4-dimethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, its structural features allow it to interact with cellular receptors and enzymes, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-dimethoxyphenyl)-4-hydroxybutanoic acid: A reduced form of the compound with a hydroxyl group instead of a keto group.
2-Amino-4-(3,4-dimethoxyphenyl)-4-oxopentanoic acid: An analog with an extended carbon chain.
2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid methyl ester: An esterified form of the compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a keto group, and a 3,4-dimethoxyphenyl moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO5 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-10-4-3-7(5-11(10)18-2)9(14)6-8(13)12(15)16/h3-5,8H,6,13H2,1-2H3,(H,15,16) |
InChI Key |
SPKOUKVOQUROEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C(=O)O)N)OC |
Origin of Product |
United States |
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